[1] Final report on the safety assessment of Hexamidine and Hexamidine Diisethionate )[2] In vitro activities of chlorhexidine, octenidine dihydrochloride, and hexadimethrine bromide against Candida albicans and Candida dubliniensis )
Beyond its antimicrobial properties, research suggests potential anti-inflammatory effects of Hexamidine diisethionate. Studies have shown its ability to reduce inflammation and irritation in various skin conditions [3]. This characteristic makes it potentially valuable for researchers studying inflammatory skin diseases like eczema and psoriasis. Further research is needed to fully understand the mechanisms behind these anti-inflammatory effects and their potential clinical applications.
[3] Hexamidine diisethionate: properties and applications in skin health [ChemicalBook]
Preliminary research suggests a potential role for Hexamidine diisethionate in wound healing. Studies have shown that it may promote wound closure and reduce scarring [4]. However, further investigation is needed to confirm these findings and elucidate the underlying mechanisms of action.
[4] Comparative evaluation of the effects of hexadimethrine bromide solution and povidone-iodine solution on wound healing in rats )
Hexamidine diisethionate is an organic compound with the chemical formula and a CAS number of 659-40-5. It is a white solid, soluble in water, and is primarily recognized for its antimicrobial properties. This compound has been utilized in personal care products and over-the-counter drug formulations since the 1950s, serving as a biocide and preservative. Its mild nature and low risk of skin irritation make it suitable for various applications in cosmetics and pharmaceuticals .
The exact mechanism of hexamidine diisethionate's antimicrobial activity is not fully understood, but it's believed to be similar to quaternary ammonium compounds []. These compounds interact with the negatively charged phospholipid membranes of microorganisms, causing disruption and leakage of cellular contents, ultimately leading to cell death []. Additionally, hexamidine diisethionate shows good activity against Pityrosporum ovale, a yeast linked to seborrheic dermatitis [].
Hexamidine diisethionate can undergo hydrolysis, particularly in biological systems, where it metabolizes into hexamidine. This transformation occurs rapidly following intravenous administration, leading to a half-life of approximately 27.3 hours for hexamidine diisethionate . The compound is also characterized by its stability under various conditions, although degradation can occur at elevated temperatures (above 300°C) as indicated by thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Hexamidine diisethionate exhibits significant antimicrobial activity, functioning effectively against a range of bacteria and fungi. Its efficacy is optimal at a pH range of 5 to 9 but can be inhibited by certain ions such as chloride or sulfate . In dermatological studies, it has shown to improve skin barrier function and reduce inflammation, making it beneficial for skin health. Furthermore, clinical assessments indicate that it does not typically cause irritation or sensitization at concentrations used in cosmetic formulations .
The synthesis of hexamidine diisethionate involves the reaction of hexamidine with isethionic acid or its derivatives. This process can be achieved through simple acid addition reactions, resulting in the formation of the diisethionate salt from hexamidine . Characterization techniques such as Nuclear Magnetic Resonance (NMR), DSC, and TGA are employed to confirm the identity and purity of the synthesized compound .
Hexamidine diisethionate is widely used in:
It is approved for use in both leave-on and rinse-off products within the European Union .
Toxicokinetic studies reveal that hexamidine diisethionate has poor oral and dermal absorption, with rapid metabolism to hexamidine upon intravenous administration. The compound does not accumulate in tissues due to its fast excretion primarily via feces . Interaction studies have shown that it does not exhibit mutagenic properties in standard assays, indicating a favorable safety profile in cosmetic applications .
Hexamidine diisethionate shares structural similarities with other compounds such as pentamidine diisethionate and other amidine derivatives. Below is a comparison highlighting its uniqueness:
Compound | Structure Similarity | Antimicrobial Activity | Primary Use | Unique Features |
---|---|---|---|---|
Hexamidine diisethionate | High | Yes | Cosmetics, Pharmaceuticals | Low irritation potential |
Pentamidine diisethionate | High | Yes | Antiprotozoal | Primarily used against Trypanosomiasis |
Benzamidine | Moderate | Yes | Research | Less solubility compared to hexamidine |
Amidines (general) | Variable | Yes | Various | Varies widely in activity and safety |
Hexamidine diisethionate stands out due to its excellent tolerability, low risk of skin irritation, and broad applicability in both cosmetic and pharmaceutical domains . Its unique balance of efficacy and safety makes it a preferred choice among similar compounds.
Irritant;Environmental Hazard